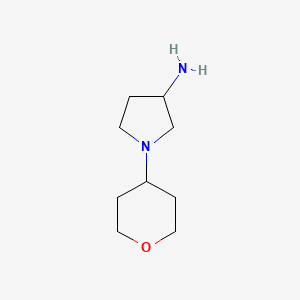![molecular formula C13H17N3O3 B1462734 N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine CAS No. 1153356-03-6](/img/structure/B1462734.png)
N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine
Vue d'ensemble
Description
“N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine” is an organic compound . It belongs to the class of organic compounds known as piperazine carboxylic acids, which are heterocyclic compounds containing a piperazine ring substituted by one or more carboxylic acid groups .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . The final compounds were synthesized in the alkylation reaction of the corresponding amines .
Molecular Structure Analysis
The molecular formula of “N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine” is C13H17N3O3 . It has a molecular weight of 263.30 .
Applications De Recherche Scientifique
Anticonvulsant Activities
N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine derivatives have been investigated for their anticonvulsant properties. Research has shown that these compounds, particularly N-(benzyloxycarbonyl)glycine benzylamide, exhibit significant anticonvulsant activity in various seizure models, comparable to phenytoin, without acute neurotoxicity. This suggests a potential therapeutic application in treating seizure disorders (Geurts et al., 1998).
Inhibition of Tubulin Polymerization
Some derivatives have shown potent antiproliferative properties against cancer cell lines by inhibiting tubulin polymerization. Notably, compounds derived from phenoxazine and phenothiazine cores with the phenylpiperazine moiety, such as 10-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-10H-phenoxazine-3-carbonitrile, demonstrated high efficacy in this regard, suggesting their potential as novel cancer therapeutics (Prinz et al., 2017).
Glycine Transporter 1 Inhibition
Research into glycine transporter 1 (GlyT-1) inhibitors has identified N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine derivatives as effective in increasing glycine levels in the brain, which could have therapeutic applications in treating disorders like schizophrenia. These inhibitors act by elevating glycine levels and thereby modulating NMDA receptor activity, which is implicated in the pathology of schizophrenia (Zhao et al., 2009).
Miscellaneous Applications
The diversity of N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine applications also extends to its role in biosynthesis and as a cytoprotective agent in organ preservation and transplantation (Habib et al., 2006). Its involvement in glycine biosynthesis and hemoglobin production has been demonstrated, further underscoring the biochemical significance of glycine derivatives (Grinstein et al., 1949).
Propriétés
IUPAC Name |
2-[(4-phenylpiperazine-1-carbonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c17-12(18)10-14-13(19)16-8-6-15(7-9-16)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYRBKYZCUDOGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Tert-butylcarbamoyl)methyl]piperidine-3-carboxylic acid](/img/structure/B1462653.png)
![1-[(5-Chlorothiophen-2-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1462654.png)
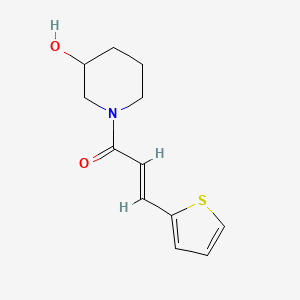
![(1-Cyclopropylethyl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1462656.png)
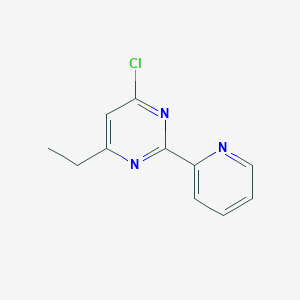
![[5-Chloro-2-(cyclopropylmethoxy)phenyl]methanol](/img/structure/B1462660.png)
![N-[(Naphthalen-2-yl)methyl]oxan-4-amine](/img/structure/B1462662.png)
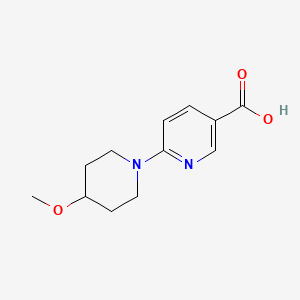
![2-Ethyl-1-[3-(hydroxymethyl)piperidin-1-yl]hexan-1-one](/img/structure/B1462666.png)
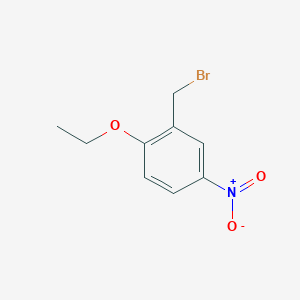
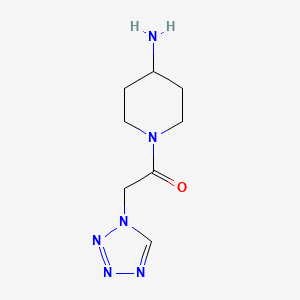
![6-[Methyl(2-methylpropyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1462669.png)
![N-[(4-fluorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B1462670.png)
